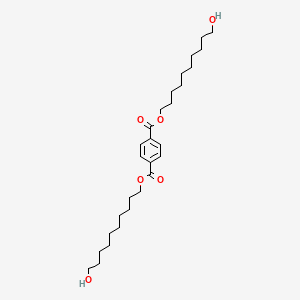![molecular formula C15H9N5O3 B14589965 6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione CAS No. 61253-99-4](/img/structure/B14589965.png)
6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with acetylacetone to form the intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar structural features.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Indazole: A related heterocyclic compound with a similar core structure.
Uniqueness
6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione is unique due to its specific substitution pattern and the presence of both triazole and indazole moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61253-99-4 |
|---|---|
Molecular Formula |
C15H9N5O3 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
6-acetyl-2-phenylpyrazolo[3,4-f]benzotriazole-4,8-dione |
InChI |
InChI=1S/C15H9N5O3/c1-8(21)19-7-10-11(16-19)15(23)13-12(14(10)22)17-20(18-13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
OZKQCIPIJDJDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C2C(=N1)C(=O)C3=NN(N=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


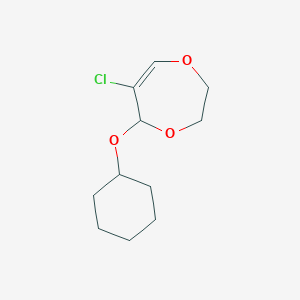
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
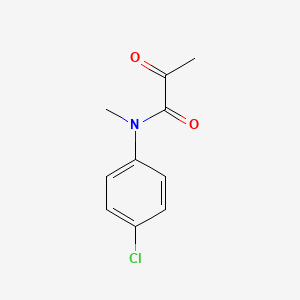
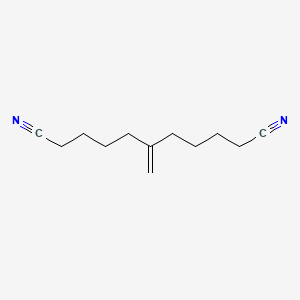
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)
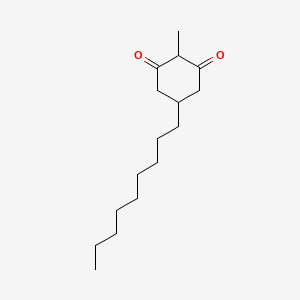
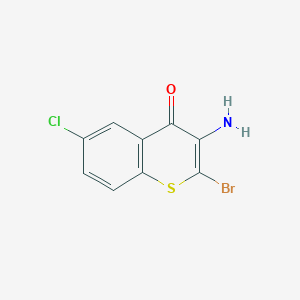
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
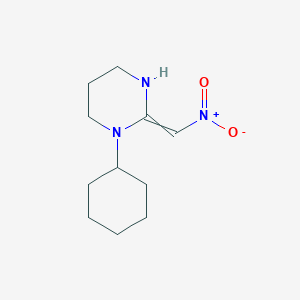
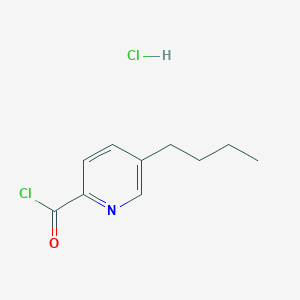
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
